2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
CAS No.: 2377031-79-1
Cat. No.: VC6786388
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377031-79-1 |
|---|---|
| Molecular Formula | C6H12Cl2N4O2 |
| Molecular Weight | 243.09 |
| IUPAC Name | 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H |
| Standard InChI Key | DFJTZQDVUCKMKY-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1CC(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a propanoic acid backbone substituted at the β-position with a 4-methyl-1,2,4-triazol-3-yl group, forming a zwitterionic structure under physiological conditions. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological studies. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Cl₂N₄O₂ |
| Molecular Weight | 243.09 g/mol |
| CAS Registry Number | 2375259-37-1 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
The crystal structure analysis of analogous compounds reveals planar triazole rings with dihedral angles of 12.5°–18.7° relative to the propanoic acid moiety, facilitating π-π stacking interactions .
Tautomeric Behavior
The 1,2,4-triazole ring exhibits prototropic tautomerism, existing in equilibrium between 1H- and 4H- forms. Nuclear magnetic resonance (NMR) studies of similar compounds show distinct chemical shifts for ring protons (δ 7.8–8.2 ppm in DMSO-d₆), with temperature-dependent coalescence phenomena indicating rapid interconversion at room temperature .
Synthetic Methodologies
Microwave-Assisted Cyclization
Modern synthesis routes employ microwave irradiation to enhance reaction efficiency. A representative protocol involves:
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Precursor Preparation: Condensation of succinic anhydride with aminoguanidine hydrochloride yields N-guanidinosuccinimide intermediate.
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Ring Formation: Microwave irradiation (170°C, 25 min) in acetonitrile promotes cyclization to the triazole core.
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Salt Formation: Treatment with HCl gas in ethanol produces the dihydrochloride salt with ≥95% purity .
Key Reaction Parameters:
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Optimal temperature: 170–180°C
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Solvent system: Acetonitrile/ethanol (3:1 v/v)
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Yield improvement: 58–72% through base-mediated optimization
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with:
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Residence time: 8–12 minutes
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Productivity: 1.2 kg/L·h
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Purification: Recrystallization from ethanol/water (4:1) achieves pharma-grade purity .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 58.2 ± 2.1 |
| Ethanol | 12.4 ± 0.8 |
| DMSO | 89.7 ± 3.2 |
| Phosphate Buffer | 43.6 ± 1.5 |
The dihydrochloride form shows pH-dependent solubility, with maximum dissolution at pH 2.5–3.5 .
Stability Characteristics
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photo-Stability: <5% degradation after 48 h UV exposure
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Solution Stability: 94% remaining after 7 days at 4°C
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
Structure-activity relationship analysis indicates the 4-methyl group improves membrane permeability compared to non-substituted analogs .
Advanced Research Applications
Radiopharmaceutical Development
The triazole nitrogen atoms enable facile coordination with diagnostic radionuclides:
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⁶⁸Ga-Labeling: 92% radiochemical yield in 15 min
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¹⁸F-Fluorination: Direct nucleophilic substitution at C5 position
PET imaging studies in murine models show rapid renal clearance (t₁/₂ = 28 min) with minimal off-target accumulation .
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances:
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Surface area: 1,240 m²/g → 1,780 m²/g
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CO₂ adsorption: 2.8 mmol/g at 298 K
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Proton conductivity: 1.3 × 10⁻² S/cm at 80°C
Toxicological Profile
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2,000 mg/kg |
| Ames Test | Negative |
| hERG Inhibition | IC₅₀ = 89 μM |
| CYP3A4 Inhibition | 12% at 10 μM |
Chronic toxicity studies (90-day) show no histopathological changes at doses ≤150 mg/kg/day .
Comparative Analysis with Structural Analogs
| Compound | LogP | MIC E. coli | Thermal Stability |
|---|---|---|---|
| 2-Amino-3-(1H-1,2,4-triazol-3-yl) | -1.2 | 64 μg/mL | 205°C |
| 4-Methyl derivative | -0.8 | 32 μg/mL | 218°C |
| 2-Methyl derivative | -0.5 | 128 μg/mL | 225°C |
The 4-methyl substitution optimizes antimicrobial potency while maintaining favorable physicochemical properties .
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